

Application of 3,4,4-Trimethylpent-1-ene in Fuel Additive Research

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Compound of Interest

Compound Name: 3,4,4-Trimethylpent-1-ene

Cat. No.: B14752828

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpent-1-ene, an isomer of octene, is a compound of interest in the field of fuel science, particularly as a potential additive to enhance the octane rating of gasoline. Its branched structure is characteristic of hydrocarbons with good anti-knock properties. This document provides detailed application notes and experimental protocols for the research and evaluation of **3,4,4-trimethylpent-1-ene** as a fuel additive. The information is intended for researchers and scientists in the fuel and chemical industries.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,4,4-trimethylpent-1-ene** and its close isomer, 2,4,4-trimethyl-1-pentene (α -diisobutylene), is presented below. This data is essential for handling, blending, and modeling the behavior of these compounds in fuel mixtures.

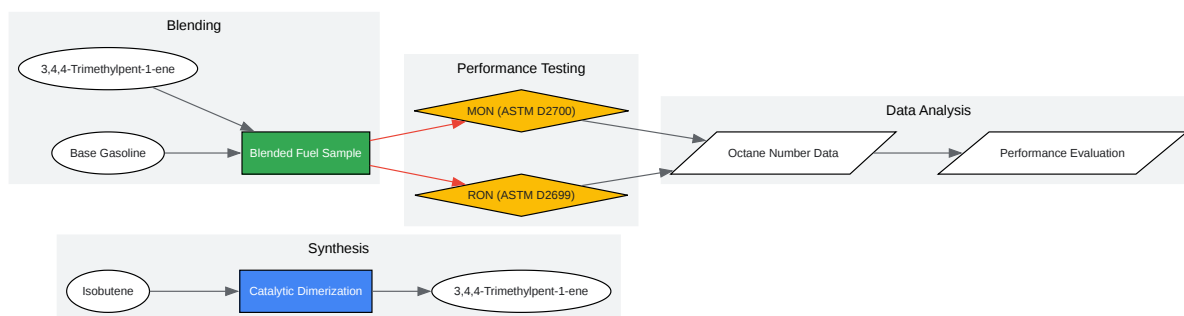
Property	3,4,4-Trimethylpent-1-ene	2,4,4-Trimethyl-1-pentene
CAS Number	564-03-4[1][2][3]	107-39-1[4][5][6]
Molecular Formula	C8H16[1][2][3]	C8H16[4][5][6]
Molecular Weight	112.21 g/mol [2][3]	112.21 g/mol [4][6]
Boiling Point	Not readily available	101-102 °C[4]
Density	Not readily available	0.708 g/mL at 25 °C[4]
Research Octane Number (RON)	Data not available	106.0[7]
Motor Octane Number (MON)	Data not available	86.5[7]

Note: Specific experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of **3,4,4-trimethylpent-1-ene** are not readily available in the public domain. The values presented for its isomer, 2,4,4-trimethyl-1-pentene, can be used as a preliminary estimate, but experimental verification is crucial.

Application as a Fuel Additive

3,4,4-Trimethylpent-1-ene, as a branched olefin, is expected to exhibit a high blending octane number, making it a candidate for increasing the knock resistance of gasoline. The presence of a double bond and a highly branched structure suggests combustion characteristics favorable for spark-ignition engines.

Logical Relationship for Fuel Additive Evaluation



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Caption: Logical workflow for the evaluation of **3,4,4-trimethylpent-1-ene** as a fuel additive.

Experimental Protocols

I. Synthesis of 3,4,4-Trimethylpent-1-ene via Isobutene Dimerization

This protocol describes a general method for the synthesis of trimethylpentenes from isobutene. The selective production of the 3,4,4-isomer may require specific catalysts and reaction conditions.

Objective: To synthesize **3,4,4-trimethylpent-1-ene** through the catalytic dimerization of isobutene.

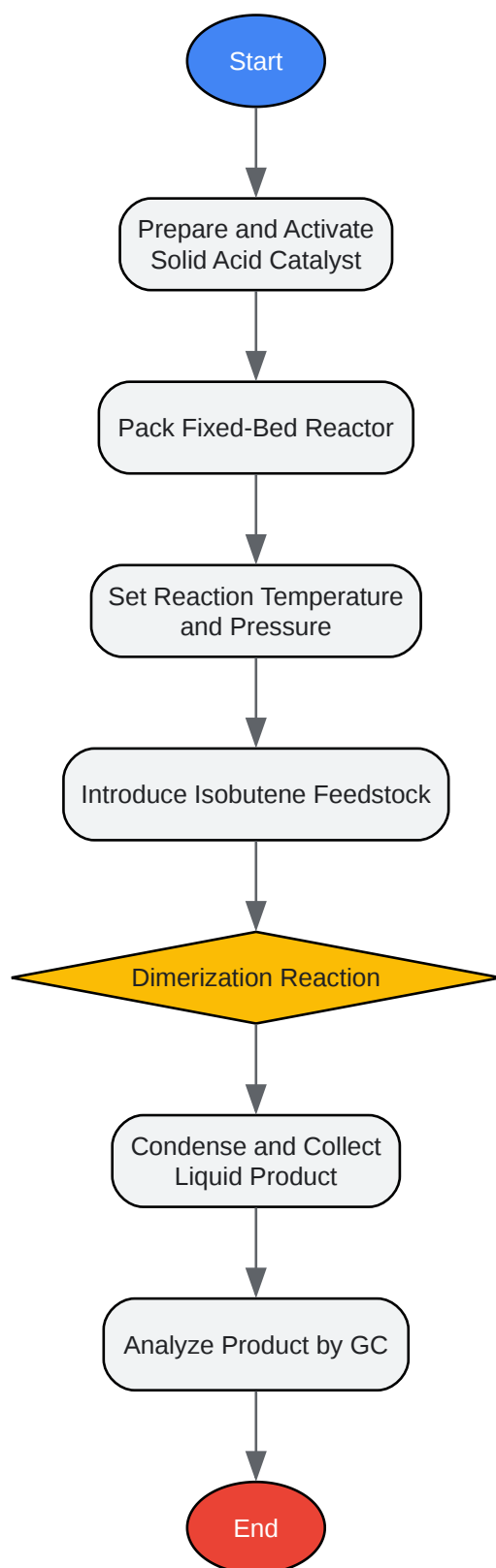
Materials:

- C4 olefinic feedstock containing isobutene
- Solid acid catalyst (e.g., zeolite beta, ion-exchange resin)[8][9]

- Fixed-bed reactor system[10]
- Temperature and pressure control units
- Gas chromatograph (GC) for product analysis

Procedure:

- Catalyst Preparation: Activate the chosen solid acid catalyst according to the manufacturer's instructions. This may involve calcination at a specific temperature.
- Reactor Setup: Pack the fixed-bed reactor with the prepared catalyst. Ensure uniform packing to avoid channeling.
- Reaction Conditions:
 - Set the reactor temperature. Selective dimerization to trimethylpentenes can be achieved at moderate temperatures, for example, below 50°C.[8]
 - Pressurize the reactor with an inert gas (e.g., nitrogen) and then introduce the C4 olefinic feedstock at a controlled flow rate.
- Product Collection: The reactor effluent, containing unreacted feedstock and oligomerization products, is passed through a condenser to collect the liquid product.
- Product Analysis: Analyze the composition of the liquid product using gas chromatography (GC) to determine the conversion of isobutene and the selectivity towards **3,4,4-trimethylpent-1-ene**.



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Caption: Experimental workflow for the synthesis of **3,4,4-trimethylpent-1-ene**.

II. Preparation of Gasoline Blends

Objective: To prepare gasoline blends with varying concentrations of **3,4,4-trimethylpent-1-ene** for octane number testing.

Materials:

- Base gasoline with a known octane number (e.g., primary reference fuel or a commercial gasoline)
- Synthesized and purified **3,4,4-trimethylpent-1-ene**
- Volumetric flasks and pipettes or a gravimetric blending system[\[11\]](#)
- Mixing vessel

Procedure:

- Determine Blend Ratios: Decide on the volumetric or weight percentages of **3,4,4-trimethylpent-1-ene** to be blended with the base gasoline. Common blending ratios for testing additives are in the range of 1% to 20% by volume.
- Blending:
 - Volumetric Blending: Accurately measure the required volumes of the base gasoline and **3,4,4-trimethylpent-1-ene** using calibrated volumetric glassware.
 - Gravimetric Blending: For higher accuracy, use an automatic reference fuel blender that prepares blends based on mass.[\[11\]](#)
- Homogenization: Thoroughly mix the components in a sealed container to ensure a homogeneous blend.
- Labeling: Clearly label each blend with its composition.

III. Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The anti-knock quality of the prepared fuel blends should be determined using standardized engine tests.

Protocols:

- Research Octane Number (RON): Follow the standard test method ASTM D2699.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) This test simulates fuel performance under mild, low-speed driving conditions.[\[12\]](#) It is performed in a Cooperative Fuel Research (CFR) engine at 600 rpm.
- Motor Octane Number (MON): Follow the standard test method ASTM D2700.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) This test evaluates fuel performance under more severe, high-speed, and high-load conditions.[\[16\]](#) The CFR engine is operated at 900 rpm and a higher mixture inlet temperature.[\[12\]](#)

Apparatus:

- Cooperative Fuel Research (CFR) engine[\[12\]](#)[\[15\]](#)
- Instrumentation for measuring knock intensity

General Procedure (summarized):

- Engine Calibration: Calibrate the CFR engine using primary reference fuels (a mixture of isooctane and n-heptane). Isooctane (2,2,4-trimethylpentane) is defined as having an octane number of 100, and n-heptane has an octane number of 0.[\[7\]](#)[\[19\]](#)
- Sample Testing: Run the engine on the prepared gasoline blend containing **3,4,4-trimethylpent-1-ene**.
- Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock is observed.
- Bracketing: Determine the two primary reference fuel blends that give knock intensities just above and below that of the sample.
- Octane Number Calculation: The octane number of the sample is determined by interpolation between the octane numbers of the two bracketing reference fuels.[\[20\]](#)

Data Presentation

The results of the octane number testing should be summarized in a clear and structured table to facilitate comparison.

Blend Composition (vol%)	Research Octane Number (RON)	Motor Octane Number (MON)
Base Gasoline	[Insert Value]	[Insert Value]
Base Gasoline + 5% Additive	[Insert Measured Value]	[Insert Measured Value]
Base Gasoline + 10% Additive	[Insert Measured Value]	[Insert Measured Value]
Base Gasoline + 15% Additive	[Insert Measured Value]	[Insert Measured Value]
Base Gasoline + 20% Additive	[Insert Measured Value]	[Insert Measured Value]

Conclusion

The protocols outlined in this document provide a framework for the systematic evaluation of **3,4,4-trimethylpent-1-ene** as a fuel additive. While data on its specific octane rating is currently limited, its structural similarity to high-octane compounds like its isomer, 2,4,4-trimethyl-1-pentene, suggests it holds promise as an octane booster. Rigorous experimental testing according to the standardized methods described is essential to quantify its effect on gasoline performance.

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